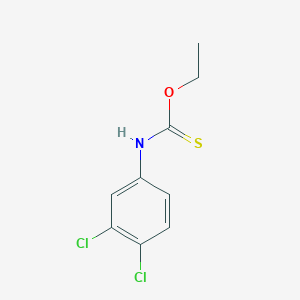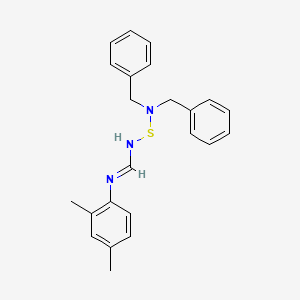
Formamidine, N-((dibenzylamino)thio)-N'-(2,4-xylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- is a complex organic compound that belongs to the class of formamidines These compounds are characterized by the presence of a formamidine group, which is a functional group consisting of a formyl group attached to an amidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Formamidine Group: This can be achieved by reacting a formyl compound with an amine under acidic or basic conditions.
Introduction of Dibenzylamino and 2,4-Xylyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the formamidine intermediate reacts with dibenzylamine and 2,4-xylyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May have biological activity and be used in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Formamidine, N-((dibenzylamino)thio)-N’-(2,4-dimethylphenyl)-
- Formamidine, N-((dibenzylamino)thio)-N’-(3,4-xylyl)-
Uniqueness
Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
73839-60-8 |
|---|---|
Molekularformel |
C23H25N3S |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-(dibenzylamino)sulfanyl-N'-(2,4-dimethylphenyl)methanimidamide |
InChI |
InChI=1S/C23H25N3S/c1-19-13-14-23(20(2)15-19)24-18-25-27-26(16-21-9-5-3-6-10-21)17-22-11-7-4-8-12-22/h3-15,18H,16-17H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
LGPFRUMCKJANNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CNSN(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


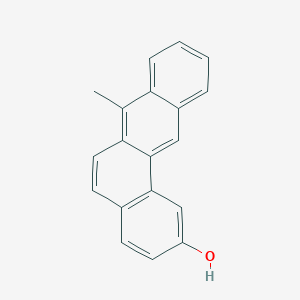

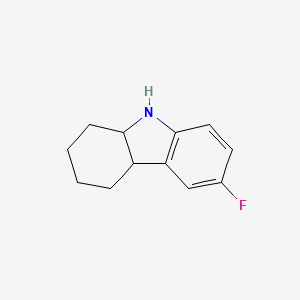

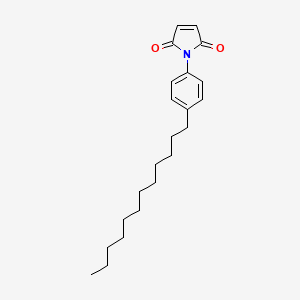
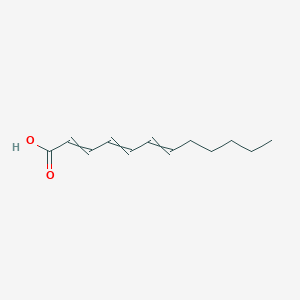

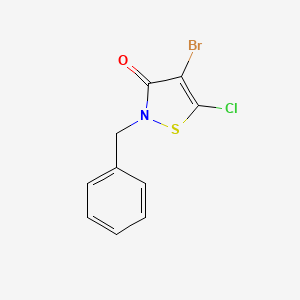

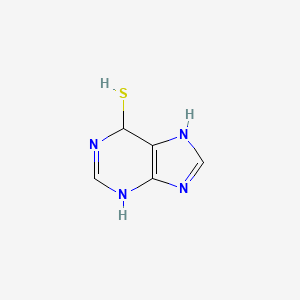
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

